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Abstract
5-Methoxyindole-3-carboxaldehyde is a pivotal heterocyclic building block in the fields of

medicinal chemistry and organic synthesis. Its indole core, functionalized with a methoxy group

and an aldehyde, provides a versatile scaffold for the development of novel therapeutic agents

and complex organic molecules. This document serves as an in-depth technical guide,

consolidating the known physical, chemical, and biological properties of 5-Methoxyindole-3-
carboxaldehyde. It includes structured data tables, detailed experimental protocols, and

visualizations of relevant biological pathways and synthetic workflows to support advanced

research and development.

Chemical and Physical Properties
5-Methoxyindole-3-carboxaldehyde is a stable, crystalline solid at room temperature. The

electron-donating methoxy group at the 5-position influences the electron density of the indole

ring, enhancing its reactivity, particularly in electrophilic substitution reactions.
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Table 1: Physical and Chemical Properties
Property Value Source(s)

Molecular Formula C₁₀H₉NO₂ [1]

Molecular Weight 175.18 g/mol [2]

Appearance
Yellowish to reddish or beige

crystalline powder

Melting Point 179-183 °C [2]

Boiling Point ~306.47 °C (estimated) N/A

Solubility
Insoluble in water; Soluble in

DMSO and dimethylformamide
N/A

pKa ~15.21 (predicted) N/A

Stability
Stable under cool, dry, dark

conditions. Air sensitive.
N/A

Table 2: Chemical Identifiers
Identifier Value Source(s)

IUPAC Name
5-methoxy-1H-indole-3-

carbaldehyde
[1]

CAS Number 10601-19-1

Synonyms
3-Formyl-5-methoxyindole, 5-

Methoxyindolyl-3-aldehyde

InChI Key
TUWARWGEOHQXCO-

UHFFFAOYSA-N

SMILES COc1ccc2[nH]cc(C=O)c2c1

Spectral Data
Detailed spectral data is crucial for the identification and characterization of 5-Methoxyindole-
3-carboxaldehyde. While comprehensive, assigned public data is limited, the expected
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spectral features are outlined below based on the compound's structure.

Table 3: Key Spectroscopic Features
Technique Feature Expected Characteristics

¹H NMR

Aromatic Protons, Aldehyde

Proton, Methoxy Protons, N-H

Proton

Signals expected in the

aromatic region (δ 7-8 ppm), a

distinct singlet for the aldehyde

proton (δ ~10 ppm), a sharp

singlet for the methoxy group

(δ ~3.8-3.9 ppm), and a broad

singlet for the indole N-H.

¹³C NMR
Carbonyl Carbon, Aromatic

Carbons, Methoxy Carbon

The aldehyde carbonyl carbon

should appear significantly

downfield (δ >180 ppm).

Aromatic carbons will resonate

in the δ 100-160 ppm range,

with the methoxy-substituted

carbon appearing further

downfield. The methoxy

carbon signal is expected

around δ 55-56 ppm.

FTIR (KBr)

N-H Stretch, C-H

(aromatic/aliphatic) Stretch,

C=O Stretch, C=C Stretch, C-

O Stretch

A broad peak around 3100-

3300 cm⁻¹ for N-H stretching.

Aromatic C-H stretching just

above 3000 cm⁻¹. A strong,

sharp absorption for the

aldehyde C=O stretch around

1640-1680 cm⁻¹. Aromatic

C=C stretching in the 1450-

1600 cm⁻¹ region. C-O

stretching for the methoxy

group around 1030-1250 cm⁻¹.

Mass Spec. (ESI) Molecular Ion Peak [M+H]⁺ Expected at m/z ≈ 176.07
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Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-

rich indoles, providing a reliable route to 5-Methoxyindole-3-carboxaldehyde.[3]

Materials:

5-Methoxyindole

Anhydrous N,N-Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

Ice

Sodium hydroxide (NaOH) solution

Ethanol (for recrystallization)

Procedure:

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a stirrer

and dropping funnel, cool anhydrous DMF in an ice-salt bath. Slowly add POCl₃ dropwise

while maintaining the temperature below 5-10°C. Stir for 30 minutes to form the Vilsmeier

reagent (a chloroiminium salt).[3]

Reaction with 5-Methoxyindole: Dissolve 5-methoxyindole in a minimal amount of anhydrous

DMF. Add this solution dropwise to the prepared Vilsmeier reagent, keeping the temperature

below 10°C.[3]

Reaction Progression: After the addition is complete, allow the mixture to warm to room

temperature and then heat to approximately 75°C for several hours. The reaction should be

monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. Make the

solution alkaline (pH 8-9) by the slow addition of an aqueous NaOH solution. This will
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precipitate the crude product.[3][4]

Purification: Collect the precipitate by filtration and wash thoroughly with cold water. The

crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to

yield pure 5-Methoxyindole-3-carboxaldehyde.[3]

Quality Control & Analysis
High-Performance Liquid Chromatography (HPLC):

Column: C18 reverse-phase column.

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or

formic acid).

Detection: UV detector at a wavelength between 254-300 nm.

Purpose: To determine the purity of the synthesized compound. A single sharp peak

indicates high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

Procedure: Dissolve a small sample (5-10 mg) in ~0.6 mL of the deuterated solvent.

Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The resulting

shifts and coupling constants should be consistent with the structure of 5-Methoxyindole-3-
carboxaldehyde.

Biological Significance and Applications
5-Methoxyindole-3-carboxaldehyde is a crucial intermediate in the synthesis of a wide range

of biologically active molecules. Its structural similarity to neurotransmitters like serotonin

makes it a valuable starting material for compounds targeting the central nervous system.

A significant application is in the development of inhibitors for Tryptophan 2,3-dioxygenase

(TDO), an enzyme implicated in cancer's ability to evade the immune system.[2]
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Tryptophan 2,3-Dioxygenase (TDO) Pathway in Cancer
Immune Evasion
TDO is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway,

which degrades the essential amino acid tryptophan.[5][6] Many tumors overexpress TDO,

leading to two primary immunosuppressive effects within the tumor microenvironment:

Tryptophan Depletion: The depletion of tryptophan starves effector T cells, leading to their

anergy (inactivation) and apoptosis (programmed cell death).[5]

Kynurenine Accumulation: The metabolic product, kynurenine, and its derivatives actively

promote the differentiation of regulatory T cells (Tregs) and suppress the function of dendritic

cells and effector T cells.[6]

By inhibiting TDO, the tumor microenvironment can be shifted from an immunosuppressive to

an immunostimulatory state, enhancing the efficacy of the host's anti-tumor immune response

and synergizing with other immunotherapies like checkpoint inhibitors.[6] Compounds derived

from 5-Methoxyindole-3-carboxaldehyde are being investigated for this purpose.

Mandatory Visualizations
Diagram 1: General Synthetic Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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